Cas no 588-73-8 ((Z)-2-bromoethenylbenzene)

(Z)-2-Bromoethenylbenzene is a brominated styrene derivative characterized by its (Z)-configuration around the double bond. This compound serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Heck or Suzuki-Miyaura couplings, where its stereochemistry and reactivity are advantageous. The presence of the bromine atom at the vinylic position enhances its utility in selective functionalization, enabling precise construction of complex molecules. Its stable (Z)-configuration also makes it suitable for studies in stereoselective transformations. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible results in synthetic applications.
(Z)-2-bromoethenylbenzene structure
(Z)-2-bromoethenylbenzene structure
Product Name:(Z)-2-bromoethenylbenzene
CAS No:588-73-8
MF:C8H7Br
MW:183.045181512833
CID:340570
PubChem ID:5369379
Update Time:2025-05-26

(Z)-2-bromoethenylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, [(1Z)-2-bromoethenyl]-
    • [(Z)-2-Bromoethenyl]benzene
    • SCHEMBL13704159
    • NSC147118
    • NSC147120
    • NSC 147120
    • 588-72-7
    • [(Z)-2-Bromoethenyl]benzene #
    • (Z)-(2-Bromovinyl)benzene
    • NSC-147120
    • UNII-C18DMK0W55
    • [(1Z)-2-bromoethenyl]benzene
    • (Z)-1-Bromo-2-phenylethene
    • 1335-06-4
    • Benzene, ((1Z)-2-bromoethenyl)-
    • beta-Bromostyrene, (Z)-
    • 588-73-8
    • [(Z)-2-bromanylethenyl]benzene
    • (Z)-beta-Bromostyrene
    • L50CQ41322
    • Q27275049
    • AKOS024264273
    • Benzene, (2-bromoethenyl)-, (Z)-
    • A800775
    • Bromostyrene
    • UNII-L50CQ41322
    • .BETA.-BROMOSTYRENE, (Z)-
    • CIS-.BETA.-BROMOSTYRENE
    • (Z)-.BETA.-BROMOSTYRENE
    • F1905-7419
    • (Z)-Styryl bromide
    • cis-beta-Bromostyrene
    • cis-(2-bromo-vinyl)-benzene
    • cis-Styryl bromide
    • cis-1-Bromo-2-phenylethylene
    • Benzene,[(1Z)-2-bromoethenyl]-
    • EINECS 215-617-2
    • YMOONIIMQBGTDU-SREVYHEPSA-N
    • C18DMK0W55
    • [(Z)-2-bromo-vinyl]-benzene
    • (Z)-2-bromoethenylbenzene
    • Inchi: 1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6-
    • InChI Key: YMOONIIMQBGTDU-SREVYHEPSA-N
    • SMILES: Br/C=C\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 181.97300
  • Monoisotopic Mass: 181.97311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 90.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.4322
  • Melting Point: -7°C
  • Boiling Point: 201.4°C (rough estimate)
  • Refractive Index: 1.5990
  • PSA: 0.00000
  • LogP: 3.05220

(Z)-2-bromoethenylbenzene Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1142387-100mg
[(Z)-2-Bromoethenyl]benzene
588-73-8 97%
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¥1644.00 2024-05-07

Additional information on (Z)-2-bromoethenylbenzene

Recent Advances in the Study of (Z)-2-Bromoethenylbenzene (CAS 588-73-8): Synthesis, Applications, and Biological Activity

The compound (Z)-2-bromoethenylbenzene (CAS 588-73-8) has garnered significant attention in recent years due to its versatile applications in chemical synthesis and potential biological activities. This research brief aims to provide an overview of the latest advancements related to this compound, including its synthetic methodologies, applications in pharmaceuticals, and emerging biological properties. The focus is on peer-reviewed studies published within the last five years to ensure the information is current and relevant to researchers in the field.

Recent studies have highlighted the role of (Z)-2-bromoethenylbenzene as a key intermediate in the synthesis of more complex organic molecules. Its unique structural features, including the bromoethenyl moiety, make it a valuable building block in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are pivotal in the development of novel pharmaceuticals and agrochemicals. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated the efficient use of (Z)-2-bromoethenylbenzene in the synthesis of stilbene derivatives, which exhibit promising anti-inflammatory properties.

Beyond its synthetic utility, (Z)-2-bromoethenylbenzene has also been investigated for its direct biological activities. A 2022 study in Bioorganic & Medicinal Chemistry explored its potential as an inhibitor of certain enzymes involved in cancer progression. The researchers found that the compound exhibited moderate inhibitory activity against tyrosine kinases, suggesting its potential as a lead compound for further optimization. However, the study also noted the need for structural modifications to enhance its selectivity and potency.

In addition to its applications in drug discovery, (Z)-2-bromoethenylbenzene has been studied for its role in material science. A 2021 publication in ACS Applied Materials & Interfaces reported its use in the development of organic semiconductors. The compound's ability to form stable π-conjugated systems was leveraged to create materials with improved electronic properties, which could be useful in flexible electronics and optoelectronic devices.

Despite these promising developments, challenges remain in the large-scale synthesis and application of (Z)-2-bromoethenylbenzene. Issues such as regioselectivity in reactions and stability under various conditions need to be addressed to fully exploit its potential. Future research directions may include the development of more efficient catalytic systems for its synthesis and the exploration of its derivatives for broader biological and material applications.

In conclusion, (Z)-2-bromoethenylbenzene (CAS 588-73-8) continues to be a compound of interest in multiple scientific disciplines. Its dual role as a synthetic intermediate and a biologically active molecule underscores its importance in contemporary research. Further studies are warranted to unlock its full potential and address existing limitations, paving the way for innovative applications in medicine and technology.

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